
2,2,3,3-Tetrafluoropropyl p-toluenesulfonate
Overview
Description
2,2,3,3-Tetrafluoropropyl p-toluenesulfonate (CAS 786-31-2) is a fluorinated sulfonate ester with the molecular formula C₁₀H₁₀F₄O₃S and a molecular weight of 286.24 g/mol. It features a tetrafluoropropyl chain bonded to a p-toluenesulfonate (tosylate) group, a combination that imparts unique reactivity and physicochemical properties. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions and fluorinated molecule derivatization. Its synthesis typically involves the reaction of 2,2,3,3-tetrafluoropropyl alcohol with p-toluenesulfonyl chloride under controlled conditions .
Key physical properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate typically involves the reaction of p-toluenesulfonyl chloride with 2,2,3,3-tetrafluoropropanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
The reaction proceeds via the formation of an intermediate sulfonate ester, which is then purified by recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale reactors: Equipped with temperature control and stirring mechanisms
Continuous flow systems: To ensure efficient mixing and reaction completion
Purification: Using industrial-scale chromatography or distillation techniques
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl p-toluenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form p-toluenesulfonic acid and 2,2,3,3-tetrafluoropropanol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium hydroxide, potassium carbonate
Solvents: Dichloromethane, ethanol, water
Major Products
Nucleophilic substitution: Produces substituted products such as amines, ethers, or thioethers.
Elimination: Produces alkenes.
Hydrolysis: Produces p-toluenesulfonic acid and 2,2,3,3-tetrafluoropropanol.
Scientific Research Applications
Organic Synthesis
2,2,3,3-Tetrafluoropropyl p-toluenesulfonate is primarily used as a protecting group in organic synthesis. Protecting groups are essential in multi-step syntheses to prevent unwanted reactions at specific sites of a molecule. The compound's fluorinated nature provides enhanced stability and selectivity during reactions.
Case Study: Synthesis of Hydrofluoroethers
In a documented method, this compound is utilized to synthesize hydrofluoroethers through a two-step process involving p-toluenesulfonyl chloride and fluorinated alcohols. This method highlights the compound's role in producing fluorinated solvents with desirable properties for various applications in organic chemistry .
Pharmaceutical Applications
The compound has been explored for its antifungal activities. In studies where it was incorporated into antifungal agents, this compound demonstrated significant efficacy against pathogens like Aspergillus fumigatus and Aspergillus flavus. These findings suggest that the compound can be pivotal in developing new antifungal therapies .
Case Study: Antifungal Activity
In an experimental setup, researchers tested various triazole derivatives containing this compound against fungal infections. The results indicated that these derivatives exhibited enhanced antifungal activity compared to non-fluorinated counterparts, showcasing the importance of fluorination in medicinal chemistry .
Material Science
Due to its chemical inertness and resistance to high temperatures and solvents, this compound is also employed in material science. It can be used to modify surfaces for applications requiring low friction and high durability.
Application Example: Coatings
Fluorinated compounds like this one are often used in coatings that require chemical resistance and durability under extreme conditions. For instance, the integration of such compounds into polymer matrices can enhance properties like water repellency and thermal stability .
Environmental Applications
The compound's stability makes it suitable for applications in environmental science as well. It can serve as a marker or tracer in studies related to pollution tracking due to its persistence in various environments.
Example: Tracer Studies
Research has indicated that fluorinated compounds can be utilized as tracers for studying the movement of pollutants in ecosystems. This application is crucial for understanding environmental impacts and developing remediation strategies .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Organic Synthesis | Protecting group for multi-step reactions | Enhanced stability and selectivity |
Pharmaceuticals | Antifungal agent development | Increased efficacy against fungal pathogens |
Material Science | Surface modification for coatings | Improved chemical resistance and durability |
Environmental Science | Tracer for pollution studies | Persistence aids in tracking pollutants |
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, allowing the tetrafluoropropyl group to be introduced into various organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Tosylate Esters
2,2,2-Trifluoroethyl p-Toluenesulfonate
- Molecular Formula : C₉H₉F₃O₃S
- Molecular Weight : 260.22 g/mol
- Key Differences : The trifluoroethyl group has one fewer fluorine atom and a shorter carbon chain compared to the tetrafluoropropyl group.
- Reactivity : Reduced steric hindrance and fewer adjacent fluorines may limit elimination reactions (e.g., dehydrofluorination) compared to the tetrafluoropropyl analogue.
- Applications : Similar use as a sulfonating agent but with lower thermal stability due to reduced fluorination .
2,3,3-Trifluoro-1-propenyl p-Toluenesulfonate
- Derivation : Synthesized via dehydrofluorination of 2,2,3,3-tetrafluoropropyl p-toluenesulfonate, forming an alkenyl sulfonate .
- Reactivity: The conjugated double bond enhances electrophilicity, making it highly reactive toward nucleophiles like amines. This property is exploited to synthesize (Z)-α-fluoro-β-amino acrylaldehydes in high yields (70–95%) .
Fluorinated Methacrylate and Acrylate Esters
2,2,3,3-Tetrafluoropropyl Methacrylate
- Molecular Formula : C₇H₈F₄O₂
- Molecular Weight : 200.13 g/mol
- Key Differences : Replaces the tosylate group with a methacrylate moiety.
- Applications : Used in fluoropolymer synthesis for coatings and membranes. The methacrylate group enables radical polymerization, yielding materials with enhanced hydrophobicity and chemical resistance.
- Physical Properties : Lower density (1.25 g/mL) and higher volatility compared to the tosylate derivative .
2,2,3,3-Tetrafluoropropyl Acrylate (TFPA)
- Molecular Formula : C₆H₆F₄O₂
- Molecular Weight : 194.11 g/mol
- Key Differences : Acrylate group instead of tosylate.
- Applications : Valued in pharmaceuticals for improved aqueous solubility, enabling drug delivery applications. The acrylate group also supports polymerization but with lower thermal stability than methacrylates .
Fluorinated Ethers
1,1,2,2-Tetrafluoroethyl-2,2,3,3-Tetrafluoropropyl Ether (TTE)
- Molecular Formula : C₅H₄F₈O
- Molecular Weight : 232.08 g/mol
- Key Differences : Ether linkage instead of sulfonate ester.
- Applications : A co-solvent in lithium-ion battery electrolytes , where its high fluorine content improves oxidative stability (up to 4.8 V) and reduces flammability. Unlike the tosylate derivative, TTE is chemically inert under battery operating conditions .
Comparative Data Table
Materials Science
- 2,2,3,3-Tetrafluoropropyl methacrylate is copolymerized with N-isopropylacrylamide to create thermoresponsive polymers for Langmuir-Blodgett films, demonstrating tunable surface properties .
Biological Activity
2,2,3,3-Tetrafluoropropyl p-toluenesulfonate (CAS No. 786-31-2) is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.
- Molecular Formula : C₁₀H₁₀F₄O₃S
- Molecular Weight : 286.25 g/mol
- Boiling Point : 124°C (at 2 mmHg)
- Melting Point : 13-16°C
- Density : 1.397 g/cm³
The biological activity of this compound is primarily attributed to its interaction with various biological systems. It may affect metabolic pathways by inhibiting specific enzymes or receptors involved in cellular processes. The compound's fluorinated structure can enhance its reactivity and binding affinity to biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for microbial survival.
- Anti-inflammatory Effects : There is evidence to suggest that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.
- Anticancer Properties : Some studies have indicated that fluorinated compounds can exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.
Antimicrobial Activity
A study conducted on derivatives of this compound showed promising results against fungal infections. The compound demonstrated significant in vivo activity against Candida, Aspergillus, and Cryptococcus species. In particular, a derivative known as R-102557 showed excellent efficacy with minimal toxicity in preliminary tests on rats .
Compound | Target Organism | Efficacy | Toxicity Level |
---|---|---|---|
R-102557 | Candida albicans | High | Low |
R-102557 | Aspergillus niger | Moderate | Low |
R-102557 | Cryptococcus neoformans | High | Low |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). This suggests a potential role for the compound in managing inflammatory diseases.
Toxicological Studies
Toxicological assessments indicate that while the compound exhibits some level of systemic toxicity at high doses (e.g., diarrhea at doses over 2000 mg/kg), it has a NOAEL (No Observed Adverse Effect Level) of 1000 mg/kg for reproductive and developmental toxicity in rat models . This highlights the importance of dosage in determining the safety profile of the compound.
Q & A
Basic Research Questions
Q. What are the synthetic routes for preparing 2,2,3,3-tetrafluoropropyl p-toluenesulfonate, and what critical parameters influence yield and purity?
The compound is synthesized via esterification between 2,2,3,3-tetrafluoropropanol and p-toluenesulfonyl chloride under acid-catalyzed conditions. Key parameters include:
- Catalyst selection : Use of anhydrous conditions and catalysts like pyridine to neutralize HCl byproducts, improving reaction efficiency .
- Temperature control : Maintaining temperatures below 40°C to avoid decomposition of the sulfonate group .
- Purification : Column chromatography or recrystallization from non-polar solvents (e.g., hexane) to achieve ≥97% purity, as validated by NMR and GC-MS .
Q. How can researchers characterize the physical and chemical properties of this compound?
Essential characterization methods include:
- Thermal analysis : Differential scanning calorimetry (DSC) confirms a melting point of 14–16°C and boiling point of 134°C at reduced pressure (0.5 mmHg) .
- Spectroscopic techniques : NMR reveals distinct signals for the tetrafluoropropyl group (−120 to −140 ppm), while NMR identifies aromatic protons from the p-toluenesulfonyl moiety (δ 7.2–7.8 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity and stability under storage conditions (2–8°C) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Safety protocols emphasize:
- Ventilation : Use fume hoods to prevent inhalation of vapors (H335 hazard) .
- Personal protective equipment (PPE) : Nitrile gloves and goggles to avoid skin/eye contact (H315/H319 hazards) .
- Storage : Keep in airtight containers away from moisture and incompatible substances (e.g., strong bases) to prevent decomposition .
Advanced Research Questions
Q. How does this compound participate in nucleophilic substitution reactions, and what factors govern its reactivity?
The compound acts as an electrophilic sulfonate ester, facilitating S2 reactions with nucleophiles (e.g., amines, alkoxides). Mechanistic studies show:
- Fluoride ion catalysis : Enhances leaving-group ability of the sulfonate via hydrogen-bond activation, as demonstrated in reactions with amines to form (Z)-α-fluoro-β-amino acrylaldehydes .
- Steric effects : The tetrafluoropropyl group’s steric bulk reduces reaction rates compared to non-fluorinated analogs, requiring elevated temperatures (70°C) for optimal yields .
Q. What role does this compound play in controlled polymerization systems, such as RAFT or anionic polymerization?
While direct evidence is limited for this specific sulfonate, analogous fluorinated methacrylates (e.g., 2,2,3,3-tetrafluoropropyl methacrylate) exhibit controlled polymerization behavior:
- RAFT polymerization : Chain-transfer agents (e.g., CPDT) enable low polydispersity (<1.2) and predictable molecular weight growth, suggesting potential for block copolymer synthesis with sulfonate-containing initiators .
- Solvent compatibility : Fluorinated monomers often require polar aprotic solvents (e.g., DMF) to maintain solubility during chain propagation .
Q. How can researchers resolve contradictions in reaction outcomes when using this compound under varying catalytic conditions?
Discrepancies in product distribution (e.g., competing elimination vs. substitution) can arise from:
- Catalyst choice : Fluoride ions promote elimination pathways (e.g., dehydrofluorination), while bulky bases favor substitution. Kinetic studies using in situ IR spectroscopy help map reaction trajectories .
- Solvent effects : Polar solvents stabilize transition states for substitution, whereas non-polar media may accelerate side reactions .
Q. Methodological Notes
- Data interpretation : Cross-validate NMR and mass spectrometry data with computational models (e.g., DFT calculations) to confirm stereochemical outcomes in fluorinated products .
- Experimental design : Use fractional factorial designs to optimize reaction parameters (temperature, catalyst loading) for scalable synthesis .
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O3S/c1-7-2-4-8(5-3-7)18(15,16)17-6-10(13,14)9(11)12/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDNPHAMGJIKNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366184 | |
Record name | 2,2,3,3-tetrafluoropropyl p-toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786-31-2 | |
Record name | 2,2,3,3-tetrafluoropropyl p-toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 786-31-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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